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Compound of Interest

Compound Name: H-Phg-OH

Cat. No.: B554971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

non-proteinogenic amino acid L-Phenylglycine (H-Phg-OH). The information presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) data, is intended to support research and development activities in fields

such as medicinal chemistry, pharmacology, and materials science.

Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from the spectroscopic

analysis of L-Phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for L-Phenylglycine

Chemical Shift (ppm) Multiplicity Assignment

7.49 - 7.42 m 3H, Aromatic (meta- & para-H)

7.39 - 7.37 m 2H, Aromatic (ortho-H)

5.15 s 1H, α-H
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Data sourced from the Human Metabolome Database (HMDB).

Table 2: 13C NMR Spectroscopic Data for L-Phenylglycine

Chemical Shift (ppm) Assignment

173.5 C=O (Carboxylic acid)

135.2 Aromatic C (quaternary)

129.5 Aromatic CH

129.0 Aromatic CH

127.8 Aromatic CH

58.5 α-C

Note: These are typical chemical shift values for the functional groups present in L-

Phenylglycine and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for L-Phenylglycine

Wavenumber (cm-1) Intensity Assignment

3400-2500 Strong, Broad
O-H stretch (Carboxylic acid)

and N-H stretch (Amine)

3030 Medium Aromatic C-H stretch

1710-1680 Strong C=O stretch (Carboxylic acid)

1600-1450 Medium-Strong
N-H bend (Amine) and

Aromatic C=C stretch

1410-1395 Medium O-H bend (Carboxylic acid)

1300-1200 Strong C-O stretch (Carboxylic acid)

740-700 & 690-650 Strong
Aromatic C-H out-of-plane

bend
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Data compiled from characteristic infrared absorption frequencies of functional groups.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for L-Phenylglycine

Parameter Value

Molecular Formula C8H9NO2

Molecular Weight 151.16 g/mol

Exact Mass 151.0633 u

[M+H]+ (Precursor Ion) 152.0706 m/z

Major Fragment Ions (Expected)
106.0651 m/z ([M+H-HCOOH]+), 79.0542 m/z

([C6H5N]+), 77.0386 m/z ([C6H5]+)

Precursor ion m/z obtained from PubChem.[1] Fragmentation pattern is based on typical

fragmentation of amino acids.

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy (1H and 13C)
Sample Preparation:

Approximately 5-25 mg of L-Phenylglycine is accurately weighed and dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). For quantitative 1H NMR, a

known amount of an internal standard (e.g., TSP, DSS) is added.

The sample is transferred to a 5 mm NMR tube.

The sample is vortexed to ensure homogeneity and centrifuged to pellet any undissolved

solids.
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Instrumentation and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe is used.

The probe is tuned to the respective frequencies for 1H and 13C nuclei.

Shimming is performed to optimize the magnetic field homogeneity.

For 1H NMR, a standard single-pulse experiment is typically performed. Key parameters

include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

For 13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).

Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of

scans (e.g., 1024 or more) is generally required compared to 1H NMR due to the low

natural abundance of 13C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground L-Phenylglycine is mixed with 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.

The mixture is thoroughly ground to a fine powder to ensure homogeneous dispersion of

the sample.

The powdered mixture is transferred to a pellet die.

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for

several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A background spectrum of a pure KBr pellet or an empty sample compartment is recorded.

The sample pellet is placed in the sample holder in the path of the IR beam.

The spectrum is typically recorded in the mid-IR range (4000-400 cm-1) with a resolution

of 4 cm-1. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (LC-MS/MS)
Sample Preparation:

A stock solution of L-Phenylglycine is prepared in a suitable solvent, typically a mixture of

water and an organic solvent like acetonitrile or methanol, often with a small amount of

acid (e.g., 0.1% formic acid) to promote ionization.

The stock solution is serially diluted to create calibration standards and quality control

samples.

For analysis from a complex matrix (e.g., plasma), a protein precipitation step using an

agent like acetonitrile or trichloroacetic acid is performed, followed by centrifugation. The

supernatant is then diluted for injection.

Instrumentation and Data Acquisition:

A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or

triple quadrupole) with an electrospray ionization (ESI) source is used.

Chromatography: A reversed-phase C18 column or a HILIC column is typically used for

separation. The mobile phase usually consists of a gradient of water with 0.1% formic acid

(A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometry: The ESI source is operated in positive ion mode. A full scan (MS1) is

performed to identify the precursor ion ([M+H]+ at m/z 152.0706). A product ion scan

(MS2) of the precursor ion is then performed to obtain the fragmentation pattern. This is

achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or

nitrogen) in the collision cell.
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of H-Phg-
OH.
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Caption: Workflow for Spectroscopic Analysis of H-Phg-OH.
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Caption: Relationship between Molecular Properties and Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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